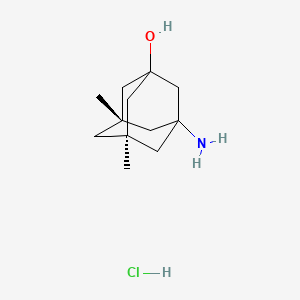![molecular formula C48H46O8 B13856628 [(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate is a complex organic compound known for its unique structural properties. This compound features multiple phenylmethoxy groups and benzoyloxy groups, making it a valuable subject of study in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection steps to ensure the selective formation of the desired product. Common reagents used in the synthesis include benzoyl chloride, phenylmethanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The phenylmethoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, influencing biological pathways and processes. Detailed studies on its binding affinities and molecular interactions are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine: This compound shares similar structural features but differs in its functional groups and overall reactivity.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Another compound with phenylmethoxy groups, used in carbohydrate synthesis.
Uniqueness
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate stands out due to its specific arrangement of benzoyloxy and phenylmethoxy groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in specialized research and industrial applications.
Propriétés
Formule moléculaire |
C48H46O8 |
|---|---|
Poids moléculaire |
750.9 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate |
InChI |
InChI=1S/C48H46O8/c49-47(41-27-15-5-16-28-41)55-36-43(52-32-38-21-9-2-10-22-38)45(53-33-39-23-11-3-12-24-39)46(54-34-40-25-13-4-14-26-40)44(35-51-31-37-19-7-1-8-20-37)56-48(50)42-29-17-6-18-30-42/h1-30,43-46H,31-36H2/t43-,44-,45+,46+/m0/s1 |
Clé InChI |
AGBZPBXECJAVQS-LZCGGXSTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(C(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
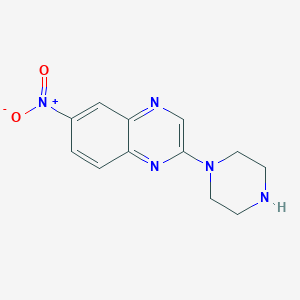

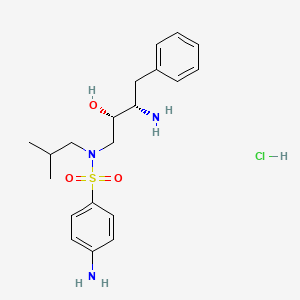
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
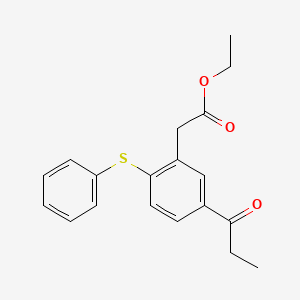
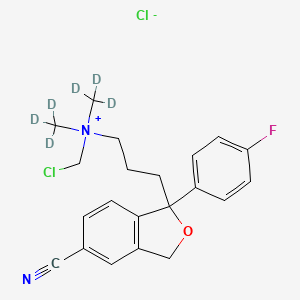
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)

